1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea
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Overview
Description
1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea is an organic compound with a complex structure that includes both hydroxy and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea typically involves the reaction of 1-phenylethylamine with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea involves its interaction with specific molecular targets. The hydroxy and thiourea groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A simpler compound with similar structural features but lacking the thiourea group.
Phenylthiourea: Contains the thiourea group but lacks the hydroxy and phenylethyl groups.
Thiourea: A basic compound with the thiourea functional group but without the phenyl and hydroxy groups.
Uniqueness
1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea is unique due to the combination of hydroxy, phenylethyl, and thiourea groups in its structure. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
821775-11-5 |
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Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea |
InChI |
InChI=1S/C15H16N2OS/c18-11-14(12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1-10,14,18H,11H2,(H2,16,17,19)/t14-/m1/s1 |
InChI Key |
HCEZOXQABNTWFL-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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